洛度沙胺妥美明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

洛度沙胺 甲胺盐在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究肥大细胞稳定化和炎症介质的抑制.

生物学: 该化合物用于过敏反应和免疫反应的研究.

医学: 洛度沙胺 甲胺盐被广泛研究,以了解其在治疗过敏性眼部疾病中的治疗潜力.

工业: 它用于配制用于商业用途的眼药水.

作用机制

洛度沙胺 甲胺盐的精确作用机制尚不完全清楚。 据认为,它可以防止抗原刺激后钙离子流入肥大细胞,从而稳定肥大细胞膜并抑制组胺和白三烯等炎症介质的释放 . 这种作用可以减轻与过敏反应相关的症状 .

类似化合物:

色甘酸钠: 另一种用于治疗过敏症的肥大细胞稳定剂.

奈多克罗米钠: 与洛度沙胺 甲胺盐类似,它用于预防过敏反应.

比较: 与色甘酸钠和奈多克罗米钠相比,洛度沙胺 甲胺盐的效力更高,作用时间更长 . 它还表现出最小的不良反应,使其成为长期治疗过敏性眼部疾病的首选 .

生化分析

Biochemical Properties

Lodoxamide tromethamine plays a crucial role in biochemical reactions by stabilizing mast cells and preventing their degranulation. This compound interacts with various biomolecules, including enzymes and proteins involved in the allergic response. Specifically, lodoxamide tromethamine inhibits the influx of calcium ions into mast cells upon antigen stimulation, which is essential for the degranulation process . By preventing calcium influx, lodoxamide tromethamine stabilizes the mast cell membrane and inhibits the release of histamine and other inflammatory mediators .

Cellular Effects

Lodoxamide tromethamine exerts significant effects on various cell types and cellular processes. It primarily influences mast cells by preventing their degranulation and subsequent release of histamine and other inflammatory mediators . This inhibition reduces the symptoms of allergic reactions in ocular tissues. Additionally, lodoxamide tromethamine affects cell signaling pathways by preventing the activation of pathways that lead to mast cell degranulation . It also influences gene expression related to inflammatory responses, thereby modulating cellular metabolism and reducing inflammation .

Molecular Mechanism

The molecular mechanism of lodoxamide tromethamine involves its ability to stabilize mast cell membranes and prevent degranulation. This inhibition stabilizes the mast cell membrane and prevents the release of intracellular histamine and other chemoattractant factors . Additionally, lodoxamide tromethamine may act as an agonist at the G protein-coupled receptor 35, which plays a role in inflammatory processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lodoxamide tromethamine have been observed to change over time. The compound is stable and maintains its efficacy in inhibiting mast cell degranulation over extended periods . In vitro studies have demonstrated that lodoxamide tromethamine can prevent the antigen-specific release of histamine from mast cells . Long-term studies in vivo have shown that lodoxamide tromethamine continues to inhibit allergic responses without significant degradation .

Dosage Effects in Animal Models

The effects of lodoxamide tromethamine vary with different dosages in animal models. In rats, lodoxamide tromethamine has been shown to be highly effective at inhibiting histamine release at low doses, with an ID50 value of 0.001 mg/kg . At higher doses, the compound can cause temporary sensations of warmth, profuse sweating, diarrhea, light-headedness, and stomach distension . These effects are generally temporary and do not result in permanent adverse outcomes .

Metabolic Pathways

Lodoxamide tromethamine is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation and elimination. The primary route of elimination for lodoxamide tromethamine is urinary excretion . The compound is metabolized in the liver, and its metabolites are excreted in the urine . The elimination half-life of lodoxamide tromethamine is approximately 8.5 hours .

Transport and Distribution

Lodoxamide tromethamine is transported and distributed within cells and tissues primarily through passive diffusion. It is absorbed into ocular tissues when administered topically and exerts its effects locally . The compound does not exhibit significant systemic absorption, and plasma concentrations remain undetectable following topical application . This localized distribution minimizes systemic side effects and enhances its therapeutic efficacy in ocular tissues .

Subcellular Localization

The subcellular localization of lodoxamide tromethamine is primarily within mast cells, where it exerts its stabilizing effects. The compound prevents the degranulation of mast cells by inhibiting calcium influx, thereby stabilizing the cell membrane . This localization is crucial for its function as a mast cell stabilizer and its ability to prevent the release of inflammatory mediators .

准备方法

合成路线和反应条件: 洛度沙胺 甲胺盐通过多步合成,涉及2-氯-5-氰基间苯基与二氧酰胺酸反应生成洛度沙胺。 然后将该化合物与甲胺盐反应生成洛度沙胺 甲胺盐 . 反应条件通常涉及控制温度和pH值,以确保最终产物的稳定性和纯度 .

工业生产方法: 在工业环境中,洛度沙胺 甲胺盐在大型反应器中生产,精确控制反应参数。 该过程涉及使用高纯度试剂和溶剂,以实现高产率和高品质的最终产品 . 然后通过结晶和过滤技术对化合物进行纯化,以去除任何杂质 .

化学反应分析

反应类型: 洛度沙胺 甲胺盐会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可被氧化形成不同的氧化产物。

还原: 还原反应可以将洛度沙胺 甲胺盐转化为其还原形式。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和烷基化剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生各种氧化衍生物,而取代反应可以产生一系列取代化合物 .

相似化合物的比较

Cromolyn Sodium: Another mast cell stabilizer used in the treatment of allergic conditions.

Nedocromil Sodium: Similar to lodoxamide tromethamine, it is used to prevent allergic reactions.

Comparison: Lodoxamide tromethamine is unique in its higher potency and longer duration of action compared to cromolyn sodium and nedocromil sodium . It also exhibits minimal adverse effects, making it a preferred choice for long-term treatment of allergic ocular disorders .

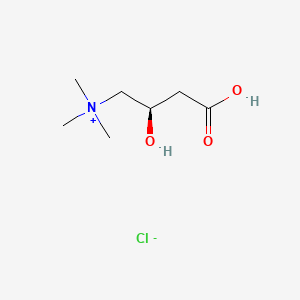

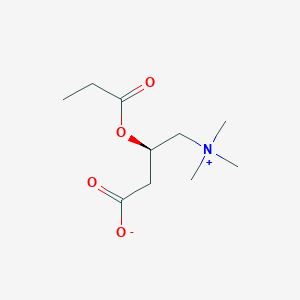

属性

CAS 编号 |

63610-09-3 |

|---|---|

分子式 |

C15H17ClN4O9 |

分子量 |

432.77 g/mol |

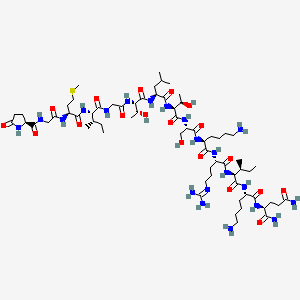

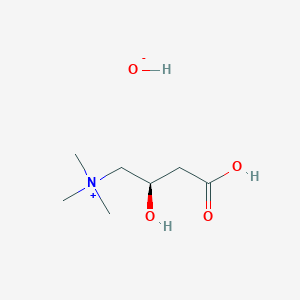

IUPAC 名称 |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid |

InChI |

InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2 |

InChI 键 |

KUGJPYZIWCRREB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

规范 SMILES |

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

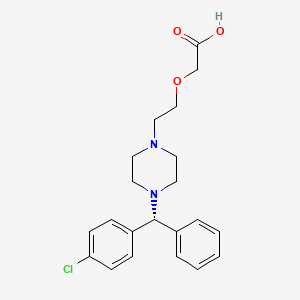

同义词 |

Alomide lodoxamide tromethamine U 42585 E U-42,585E |

产品来源 |

United States |

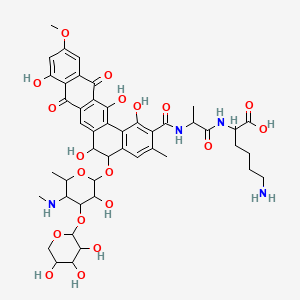

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

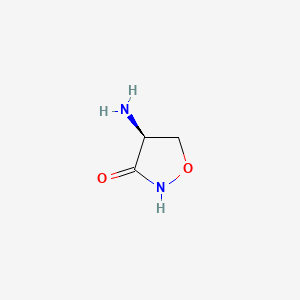

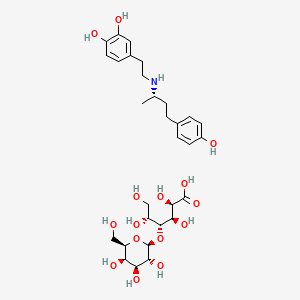

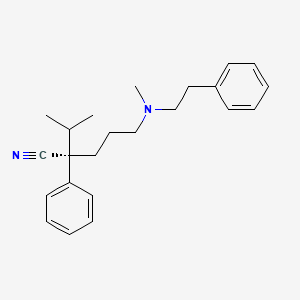

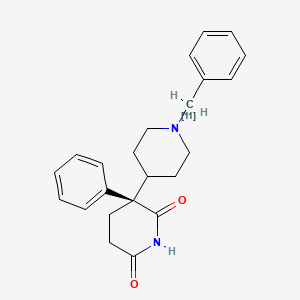

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。